N,N-Bis(prop-2-enyl)sulfamoyl chloride
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Overview
Description
N,N-Bis(prop-2-enyl)sulfamoyl chloride, also known as diallylsulfamoyl chloride, is a chemical compound with the molecular formula C6H10ClNO2S and a molecular weight of 195.67 g/mol . This compound is characterized by the presence of two allyl groups attached to a sulfamoyl chloride moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(prop-2-enyl)sulfamoyl chloride typically involves the reaction of diallylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Diallylamine+Chlorosulfonic acid→N,N-Bis(prop-2-enyl)sulfamoyl chloride+By-products
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with temperature and pressure control systems are used to handle the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(prop-2-enyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfamides, sulfamates, or sulfonamides.
Addition Reactions: The allyl groups can participate in addition reactions, such as hydroboration or hydrosilylation, to form new carbon-carbon or carbon-silicon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfamides: Formed by the reaction with amines
Sulfamates: Formed by the reaction with alcohols
Sulfonamides: Formed by the reaction with thiols
Sulfonyl Derivatives: Formed by oxidation
Sulfide Derivatives: Formed by reduction
Scientific Research Applications
N,N-Bis(prop-2-enyl)sulfamoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, such as surfactants, lubricants, and coatings.
Mechanism of Action
The mechanism of action of N,N-Bis(prop-2-enyl)sulfamoyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfamoyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules. The allyl groups provide additional sites for chemical modification, enhancing the versatility of the compound .
Comparison with Similar Compounds
Similar Compounds
N,N-Diallylsulfamide: Similar structure but lacks the chloride group, making it less reactive towards nucleophiles.
N,N-Diallylsulfamate: Contains a sulfamate group instead of a sulfamoyl chloride group, leading to different reactivity and applications.
N,N-Diallylsulfonamide: Contains a sulfonamide group, which is more stable and less reactive compared to the sulfamoyl chloride group.
Uniqueness
N,N-Bis(prop-2-enyl)sulfamoyl chloride is unique due to its combination of a highly reactive sulfamoyl chloride group and two allyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in organic synthesis and scientific research .
Biological Activity
N,N-Bis(prop-2-enyl)sulfamoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.
Overview of this compound
This compound is a sulfonamide derivative characterized by its unique structure, which includes two prop-2-enyl groups attached to a sulfamoyl chloride moiety. This structural configuration is believed to contribute to its biological efficacy.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of this compound. The compound has shown promising results against various bacterial strains. For instance, it has been tested against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
In these studies, the compound exhibited significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Research has also focused on the anticancer properties of this compound. It has been evaluated for its effectiveness against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound demonstrated cytotoxic effects in vitro, with dose-dependent responses observed in cell viability assays. Mechanistic studies indicated that it may induce apoptosis in cancer cells through the activation of caspase pathways .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in bacterial metabolism and proliferation, disrupting essential cellular processes.
- Interaction with DNA : The compound may interact with DNA or RNA synthesis pathways in cancer cells, leading to impaired cell division and growth.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in tumor cells, leading to programmed cell death.
Study 1: Antimicrobial Evaluation
In a study published in 2020, researchers synthesized various sulfamoyl derivatives, including this compound, and assessed their antimicrobial activities. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics .
Study 2: Anticancer Potential
A 2021 study evaluated the anticancer effects of this compound on multiple cancer cell lines. The findings revealed that the compound inhibited cell proliferation significantly and induced apoptosis in a dose-dependent manner. The study concluded that further investigation into its mechanism could lead to the development of new anticancer therapies .
Summary Table of Biological Activities
Properties
IUPAC Name |
N,N-bis(prop-2-enyl)sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2S/c1-3-5-8(6-4-2)11(7,9)10/h3-4H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAARIJGHBSVJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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